1-Boc-3-iodomethyl-3-methylazetidine

Descripción

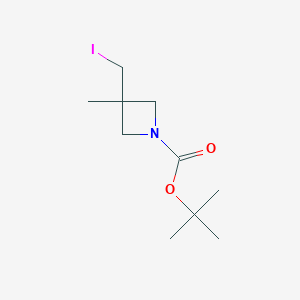

1-Boc-3-iodomethyl-3-methylazetidine (CAS 1408074-76-9) is a Boc-protected azetidine derivative with a molecular formula of C₁₀H₁₈INO₂ and an average mass of 311.163 g/mol . Its structure features a tert-butoxycarbonyl (Boc) group at the 1-position, an iodomethyl group, and a methyl group at the 3-position of the strained four-membered azetidine ring. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in pharmaceutical and agrochemical research, where the iodine substituent serves as a reactive handle for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).

Structure

2D Structure

Propiedades

IUPAC Name |

tert-butyl 3-(iodomethyl)-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNDBFYSWUNCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Functionalization of Azetidine Derivatives

Traditional methods focus on the functionalization of pre-formed azetidine rings, often involving the introduction of the Boc group followed by halogenation at the methyl position.

Boc Protection of Azetidine:

The initial step involves protecting the azetidine nitrogen with tert-butoxycarbonyl (Boc) groups, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures selective protection of the amine functionality, facilitating subsequent modifications.Iodination at the Methyl Group:

The methyl group at the 3-position can be iodinated via halogenation reactions using iodine sources like iodine monochloride (ICl), iodine (I2) with oxidizing agents, or via halogen exchange reactions. The literature indicates that iodine substitution often proceeds through nucleophilic substitution or radical pathways, depending on the reaction conditions.

Halogenation of Methyl-Substituted Azetidines

Research suggests that the iodination of methyl groups on azetidine rings can be achieved through radical-mediated halogenation or via electrophilic halogenation, with the use of iodine and suitable radical initiators or catalysts.

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Radical halogenation | I2, AIBN | Reflux, inert atmosphere | Moderate | Selective for methyl groups |

| Electrophilic iodination | I2, oxidants | Room temperature | Variable | Less selective, possible over-iodination |

Synthesis via Multi-Step Route

Preparation of the Azetidine Core

- Starting from simple azetidine derivatives, the Boc group is introduced at the nitrogen atom using Boc2O and a base, as described in patent CN102026999, which emphasizes the protection of the amino group for further functionalization.

Final Assembly

- The Boc protection and iodine substitution are combined in a one-pot or sequential manner, with purification steps involving chromatography or recrystallization to isolate the target compound.

Modern Synthetic Approaches and Innovations

Recent advances focus on more environmentally friendly and efficient routes, such as:

- Catalytic halogenation: Using catalytic iodine or iodine-based reagents to achieve selective iodination.

- Flow chemistry techniques: To improve reaction control and yield.

- Use of alternative solvents: Replacing traditional solvents like dioxane and DMSO with greener options.

Research Findings

- The synthesis of azetidine derivatives, including iodinated variants, benefits from the use of transition-metal catalysis, which can facilitate selective halogenation at specific positions.

- The Boc group serves as a protective group during these transformations, preventing unwanted side reactions and enabling selective functionalization at the methyl group.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|---|

| Direct Boc protection + halogenation | Boc2O, I2, triethylamine | Protection + halogenation | Straightforward | Possible over-iodination, impurities | 70-85% |

| Nucleophilic substitution + radical iodination | Methyl halides, I2, radical initiators | Alkylation + radical halogenation | High selectivity | Requires careful control | 60-80% |

| Catalytic halogenation in flow | Iodine catalysts | Catalytic iodination | Environmentally friendly | Equipment dependent | 75-90% |

The preparation of 1-Boc-3-iodomethyl-3-methylazetidine involves a combination of protection, alkylation, and halogenation steps, with recent research emphasizing environmentally sustainable and high-yielding methods. The key to successful synthesis lies in the controlled introduction of the methyl and iodine groups onto the azetidine ring, facilitated by the Boc protecting group to prevent side reactions. Advances in catalysis and flow chemistry are promising avenues for optimizing these synthesis routes further.

Análisis De Reacciones Químicas

Negishi Coupling

1-Boc-3-iodomethyl-3-methylazetidine undergoes palladium-catalyzed Negishi coupling with aryl halides to form C–C bonds. For example:

-

Reaction with 5-bromo-2-methylpyridine in the presence of tetrakis(triphenylphosphine)palladium(0) and copper iodide yields 3-[(6-methylpyridin-3-yl)methyl]azetidine derivatives (73% yield) .

| Substrate | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridine | Pd(PPh₃)₄, CuI | DMF | 50°C, 48 h | 73% |

Suzuki-Miyaura Coupling

Although not directly reported for this compound, analogous Boc-protected azetidines participate in Suzuki couplings. The iodine substituent facilitates oxidative addition to Pd catalysts, enabling aryl boronate incorporation .

Nucleophilic Substitution

The iodomethyl group acts as a leaving group in SN2 reactions under basic conditions:

-

Alkylation of indazoles : Reaction with 5-bromo-7-methoxy-1H-indazole using NaH in DMF yields N-alkylated indazole derivatives (26% yield after purification) .

| Nucleophile | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-7-methoxy-1H-indazole | NaH | DMF | 60°C, 3 h | 26% |

Organozinc Reagent Formation

The compound is converted to organozinc intermediates for use in cross-couplings:

-

Zinc insertion : Treatment with activated zinc powder in dimethylacetamide generates [1-(t-Boc)azetidin-3-yl]methyl zinc iodide, which reacts with aryl halides .

| Conditions | Solvent | Product Application | Yield | Reference |

|---|---|---|---|---|

| Zn, DMF·DMA, TMSCl, BrCH₂CH₂Cl | Dimethylacetamide | Negishi coupling precursors | 25–73% |

Ring-Opening Reactions

Under alkylation conditions, the azetidine ring can undergo ring-opening:

-

Reaction with benzyl bromide : Forms azetidinium intermediates, which open via nucleophilic attack to yield linear amines .

| Electrophile | Conditions | Product | Reference |

|---|---|---|---|

| Benzyl bromide | RT, DMF | Linear amine derivatives |

Boc Deprotection

Acidic conditions (e.g., HCl in dioxane) remove the Boc group, yielding the free amine for further derivatization .

Reductive Elimination

The iodide can be reduced to a methyl group using Pd catalysts or Zn/HOAc .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Boc-3-iodomethyl-3-methylazetidine serves primarily as an active pharmaceutical intermediate. Its structure allows for various modifications that lead to the development of compounds with therapeutic properties. For instance, it can be utilized in the synthesis of imidazole-pyrazole derivatives, which exhibit antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii—a significant pathogen in healthcare settings .

Table 1: Synthesis Pathways Using this compound

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Imidazole-Pyrazole Derivatives | Coupling reactions with azetidine derivatives | Antibacterial against A. baumannii |

| Cyclic Depsipeptides | Thiopeptide formation using azetidine precursors | Potential anti-cancer agents |

| C(sp³)-Enriched Drug-Like Molecules | Negishi coupling reactions | Improved drug-like properties |

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, including:

- Negishi Coupling : This method allows for the introduction of sp³ carbon centers into drug-like scaffolds, enhancing their biological activity. The automated synthesis workflow developed for this purpose minimizes human intervention and increases efficiency .

- Thiopeptide Formation : This approach involves coupling with amino acid fragments to create complex cyclic structures, which can have enhanced pharmacological properties .

Case Study 1: Antibacterial Properties

Research has demonstrated that derivatives synthesized from this compound show promising activity against drug-resistant bacteria. In one study, novel imidazole-pyrazole derivatives were synthesized and tested against Acinetobacter baumannii, revealing significant antibacterial effects .

Case Study 2: Synthesis of Vioprolide Precursors

Another application involves the synthesis of a northern fragment for cyclic depsipeptides such as vioprolide A and C. The incorporation of non-canonical amino acids through azetidine derivatives enhances the structural diversity and potential biological activity of these compounds .

Mecanismo De Acción

The mechanism of action of 1-Boc-3-iodomethyl-3-methylazetidine involves its reactivity towards nucleophiles and electrophilesThe Boc protecting group provides stability to the molecule during reactions and can be removed under acidic conditions to yield the free amine.

Comparación Con Compuestos Similares

1-Boc-Azetidine-3-yl-methanol (CAS 142253-56-3)

- Molecular Formula: C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

- Key Differences :

- Substitutes the iodomethyl group with a hydroxymethyl (-CH₂OH) group.

- Exhibits high solubility in water and lipophilic solvents due to the polar hydroxyl group .

- Reactivity : The hydroxyl group enables oxidation to carboxylic acids or participation in esterification, contrasting with the iodomethyl group’s utility in alkylation or Suzuki couplings.

- Synthesis : Produced via reduction of esters (e.g., using LiAlH₄ in THF) rather than iodination .

1-Boc-3-aminoazetidine (CAS 193269-78-2)

- Molecular Formula : C₈H₁₆N₂O₂

- Molecular Weight : 172.227 g/mol

- Key Differences: Features an amino (-NH₂) group at the 3-position instead of iodomethyl. Reactivity: The free amine (after Boc deprotection) is pivotal in peptide coupling or as a nucleophile. The iodomethyl group, by contrast, is electrophilic. Applications: Used in drug discovery for constructing bioactive azetidine scaffolds, such as kinase inhibitors .

1-Boc-3-cyanoazetidine (CAS 254454-54-1)

- Molecular Formula : C₈H₁₂N₂O₂

- Molecular Weight : 168.20 g/mol

- Key Differences: Replaces iodomethyl with a cyano (-CN) group. Electronic Effects: The electron-withdrawing cyano group increases ring strain and reactivity toward nucleophiles. Applications: Useful in click chemistry or as a precursor for tetrazole synthesis .

1-Boc-3-methoxyazetidine (CAS 429669-07-8)

- Molecular Formula: C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

- Key Differences :

Methyl 1-Boc-azetidine-3-carboxylate

- Molecular Formula: C₁₀H₁₇NO₄

- Molecular Weight : 215.25 g/mol

- Key Differences :

Structural and Functional Analysis

Substituent Effects on Reactivity

| Compound | Substituent | Reactivity Profile |

|---|---|---|

| 1-Boc-3-iodomethyl-3-methylazetidine | -CH₂I | Electrophilic; participates in SN2 reactions, cross-couplings (e.g., Suzuki, Stille). |

| 1-Boc-3-aminoazetidine | -NH₂ | Nucleophilic; used in amide bond formation or as a ligand in metal catalysis. |

| 1-Boc-3-cyanoazetidine | -CN | Electron-deficient; engages in cycloadditions or nitrile-to-tetrazole conversions. |

| 1-Boc-3-methoxyazetidine | -OCH₃ | Electron-rich; stabilizes intermediates in asymmetric synthesis. |

Physicochemical Properties

| Compound | LogP | Water Solubility | Thermal Stability |

|---|---|---|---|

| This compound | ~2.5 | Low | Moderate (decomposes >150°C) |

| 1-Boc-Azetidine-3-yl-methanol | ~1.8 | High | High |

| 1-Boc-3-aminoazetidine | ~1.2 | Moderate | Moderate |

Actividad Biológica

1-Boc-3-iodomethyl-3-methylazetidine (CAS No. 1408074-76-9) is a nitrogen-containing heterocyclic compound that has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities. The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis, and an iodomethyl group that may facilitate various chemical transformations.

Chemical Structure

The molecular formula of this compound is . Its structure includes a five-membered azetidine ring, which contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The iodomethyl group can act as an electrophile, enabling the compound to participate in nucleophilic substitution reactions, potentially leading to modifications of biomolecules.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of azetidine have shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

Research into azetidine derivatives has also suggested potential anticancer activity. Compounds similar to this compound have been reported to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved often depend on the structural modifications present in the compound.

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of azetidine derivatives found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 62.5 µg/mL against E. coli and S. aureus. These findings suggest that the iodomethyl group may enhance the compound's interaction with microbial targets .

- Antiproliferative Effects : In vitro assays demonstrated that azetidine derivatives could significantly reduce the viability of human cancer cell lines, including HeLa and A549 cells, with IC50 values in the range of 200-300 µg/mL. This indicates a promising avenue for further exploration in cancer therapeutics .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anticancer | Inhibits proliferation in HeLa and A549 cells | |

| Mechanism | Nucleophilic substitution reactions |

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for further derivatization, making it a valuable building block in the development of more complex pharmaceutical agents.

Q & A

Q. How can computational methods predict regioselectivity in azetidine ring functionalization?

- Methodological Answer :

- Molecular docking : Simulate transition states for electrophilic attacks at C-3 vs. C-4 positions.

- Fukui function analysis : Identify nucleophilic hotspots (higher f⁻ values indicate preferred reaction sites).

- Benchmarking : Compare predicted vs. experimental outcomes using Hammett substituent constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.